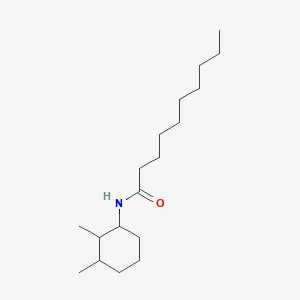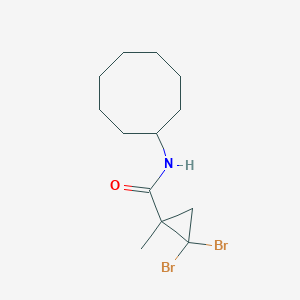
Acide 2-(4-cyclohexylphényl)quinoléine-4-carboxylique
Vue d'ensemble
Description
2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C22H21NO2 and a molecular weight of 331.41 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Applications De Recherche Scientifique
2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as a biochemical tool in proteomics research . In medicine, derivatives of this compound have shown promise in anticancer research, particularly in inducing cell cycle arrest in cancer cells
Méthodes De Préparation
The synthesis of 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid can be achieved through several methods. One common synthetic route involves the reaction of substituted o-amino acetophenone derivatives with enolisable ketones in the presence of a catalyst such as molecular iodine in ethanol . Other methods include using nano ZnO as a catalyst under solvent-free conditions or employing ionic liquids under ultrasound at room temperature . These methods are designed to be efficient and environmentally friendly, avoiding the use of hazardous acids or bases.
Analyse Des Réactions Chimiques
2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include molecular iodine, silica gel, and nano ZnO . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives with different functional groups, while substitution reactions can introduce various substituents onto the quinoline ring.
Mécanisme D'action
The mechanism of action of 2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound have been shown to increase the proportion of cells in the G2/M phase of the cell cycle, indicating a potential role in cell cycle regulation . The exact molecular targets and pathways involved may vary depending on the specific derivative and its application.
Comparaison Avec Des Composés Similaires
2-(4-Cyclohexylphenyl)quinoline-4-carboxylic acid can be compared with other quinoline derivatives such as 2-Phenylquinoline-4-carboxylic acid . While both compounds share a quinoline core structure, the presence of different substituents (e.g., cyclohexylphenyl vs. phenyl) can lead to variations in their chemical properties and biological activities.
Propriétés
IUPAC Name |
2-(4-cyclohexylphenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2/c24-22(25)19-14-21(23-20-9-5-4-8-18(19)20)17-12-10-16(11-13-17)15-6-2-1-3-7-15/h4-5,8-15H,1-3,6-7H2,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOVWLWNMRNXDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C3=NC4=CC=CC=C4C(=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-(2-hydroxyethoxy)-3-iodo-5-methoxybenzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B452031.png)
![N-[1-(1-adamantyl)butyl]-2,2-dibromo-1-methylcyclopropanecarboxamide](/img/structure/B452032.png)
![3-{[1-(Bicyclo[2.2.1]hept-2-yl)ethyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B452033.png)
![N-[1-(1-adamantyl)propyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B452036.png)
![N-[1-(1-adamantyl)butyl]benzenesulfonamide](/img/structure/B452037.png)
![2-(1-adamantyl)-N-[3-(4-{3-[(1-adamantylacetyl)amino]propyl}-1-piperazinyl)propyl]acetamide](/img/structure/B452038.png)





![3-(Pyridin-3-ylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B452047.png)
